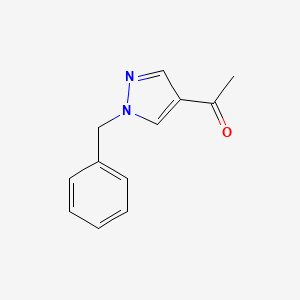

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

描述

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Shortly after, in 1889, the first synthesis of pyrazole was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net

One of the classical and most well-known methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnumberanalytics.com Another traditional method is the reaction of alkynes with diazomethane. numberanalytics.com Over the decades, pyrazole chemistry has evolved significantly, with the development of more efficient and sustainable synthetic methodologies. Modern approaches often focus on overcoming the limitations of classical methods, such as issues with regioselectivity, and aim to introduce significant molecular complexity in a single step. researchgate.net These advancements include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. mdpi.com

Rationale for Investigating the 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Scaffold

The investigation into the this compound scaffold is driven by its potential as a core structure for the development of potent and selective kinase inhibitors. Specifically, derivatives of this scaffold have been explored as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase plays a crucial role in a form of programmed cell death known as necroptosis, and its inhibition is considered a potential therapeutic strategy for diseases associated with necrosis. nih.gov

Research in this area has involved the structural optimization of initial lead compounds to enhance their inhibitory activity and pharmacological properties. Structure-activity relationship (SAR) studies of 1-benzyl-1H-pyrazole derivatives have led to the discovery of compounds with significant potency against RIP1 kinase and efficacy in cell-based necroptosis inhibitory assays. nih.gov For instance, the synthesis and evaluation of a series of 1-benzyl-1H-pyrazole derivatives identified compounds with considerable protective effects in animal models of pancreatitis, a condition where necroptosis is implicated. nih.gov

Below is a data table summarizing the key aspects of the investigation into this scaffold.

| Feature | Description | Reference |

| Target | Receptor Interacting Protein 1 (RIP1) kinase | nih.gov |

| Therapeutic Area | Diseases related to necroptosis, such as pancreatitis | nih.gov |

| Approach | Structural optimization and Structure-Activity Relationship (SAR) studies | nih.gov |

| Key Findings | Discovery of potent 1-benzyl-1H-pyrazole derivatives with in vitro and in vivo efficacy | nih.gov |

Overview of Research Areas within Pyrazole Chemistry

The versatility of the pyrazole scaffold has led to its application in a wide range of research areas. The primary fields of investigation include:

Pharmaceuticals: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netnumberanalytics.com A significant number of approved drugs contain a pyrazole nucleus, highlighting its importance in medicinal chemistry. tandfonline.comnih.gov

Agrochemicals: In the agricultural sector, pyrazole derivatives are utilized as pesticides and herbicides. numberanalytics.com For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides. wikipedia.org

Materials Science: The unique photophysical properties of pyrazole derivatives make them suitable for applications in materials science. mdpi.com They are used in the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com

The following table provides a summary of the research areas where pyrazole chemistry plays a significant role.

| Research Area | Applications |

| Pharmaceuticals | Anti-inflammatory agents, Antimicrobial agents, Anticancer agents, Analgesics |

| Agrochemicals | Pesticides, Herbicides, Fungicides |

| Materials Science | Luminescent compounds, Conducting polymers |

Structure

2D Structure

属性

IUPAC Name |

1-(1-benzylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKBKNYKUSDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 1 Benzyl 1h Pyrazol 4 Yl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data provides definitive evidence for the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone displays characteristic signals corresponding to each type of proton in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic methylene (CH₂) protons, being adjacent to both the phenyl ring and the pyrazole (B372694) nitrogen, exhibit a singlet at approximately δ 5.3-5.5 ppm.

The two protons on the pyrazole ring are chemically distinct and appear as singlets. The proton at the C5 position (H-5) is expected to be downfield due to the influence of the adjacent nitrogen atom, resonating around δ 8.0 ppm. The proton at the C3 position (H-3) typically appears slightly more upfield, around δ 7.8 ppm. The acetyl methyl (CH₃) protons give rise to a sharp singlet at approximately δ 2.5 ppm, a characteristic region for methyl ketones.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-5 | ~8.0 | Singlet |

| Pyrazole H-3 | ~7.8 | Singlet |

| Benzyl Ar-H | ~7.20-7.40 | Multiplet |

| Benzylic CH₂ | ~5.3-5.5 | Singlet |

| Acetyl CH₃ | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield around δ 196-198 ppm. The carbons of the pyrazole ring show distinct signals; for instance, in related pyrazole structures, C3 and C5 carbons resonate in the range of δ 130-150 ppm. rsc.org

The benzyl group carbons are observed in their characteristic regions: the quaternary carbon attached to the methylene group at approximately δ 136-138 ppm, and the aromatic CH carbons between δ 126-129 ppm. The benzylic methylene (CH₂) carbon typically resonates around δ 53-55 ppm. The acetyl methyl carbon is found in the upfield region of the spectrum, at approximately δ 26-28 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | ~197 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-3 | ~132 |

| Pyrazole C-4 | ~118 |

| Benzyl C (quaternary) | ~137 |

| Benzyl CH | ~126-129 |

| Benzylic CH₂ | ~54 |

| Acetyl CH₃ | ~27 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are employed to confirm the assignments made from 1D spectra and to establish the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone, the primary use would be to confirm the coupling network within the benzyl ring's aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals listed in the tables above, for example, connecting the singlet at δ ~2.5 ppm to the carbon signal at δ ~27 ppm, confirming the acetyl group.

A correlation between the benzylic CH₂ protons (~δ 5.4 ppm) and the pyrazole ring carbons (C-5 and C3), confirming the attachment of the benzyl group to the pyrazole nitrogen.

Correlations from the acetyl methyl protons (~δ 2.5 ppm) to the carbonyl carbon (~δ 197 ppm) and the C4 carbon of the pyrazole ring, confirming the position of the acetyl group.

Correlations from the pyrazole protons (H-3 and H-5) to the various pyrazole carbons, confirming the ring structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone is dominated by a strong absorption band for the carbonyl (C=O) group of the ketone, which is expected in the range of 1660-1680 cm⁻¹. mdpi.commdpi.com This frequency is typical for an aryl ketone, where conjugation with the pyrazole ring slightly lowers the frequency compared to a simple aliphatic ketone.

Other significant absorptions include C-H stretching vibrations for the aromatic (benzyl and pyrazole) rings typically above 3000 cm⁻¹ and for the aliphatic (methyl and methylene) groups just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bond stretching within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3030-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| C=O (Ketone) | 1660-1680 | Stretch |

| Aromatic C=C and C=N | 1450-1600 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone is expected to show absorption bands corresponding to π → π* transitions within its conjugated systems. Unsubstituted pyrazole in the gas phase shows a maximal absorption around 206 nm. researchgate.net The presence of the benzyl and acetyl substituents, which extend the conjugation, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

One would anticipate strong absorptions in the 250-280 nm range, attributable to the π → π* transitions of the conjugated pyrazolyl-ketone system. The phenyl ring of the benzyl group will also contribute to the absorption in this region.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~250-280 | Pyrazolyl-ketone system |

| π → π | ~260 | Phenyl ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (C₁₂H₁₂N₂O), the calculated monoisotopic mass is 200.0950 g/mol . In electrospray ionization (ESI) or chemical ionization (CI) modes, the spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 201.1022. rsc.orguni.lu

The fragmentation pattern under electron impact (EI) ionization provides valuable structural clues. The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This results in the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragmentation would be the loss of the acetyl group (•COCH₃) leading to a fragment ion, or the formation of an acylium ion (CH₃CO⁺) at m/z 43.

| m/z | Proposed Fragment Identity | Formula |

|---|---|---|

| 201 | [M+H]⁺ | [C₁₂H₁₃N₂O]⁺ |

| 200 | [M]⁺ | [C₁₂H₁₂N₂O]⁺ |

| 157 | [M - COCH₃]⁺ | [C₁₀H₉N₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is definitively determined by X-ray crystallography. This powerful analytical technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the packing of molecules in a crystal lattice. For novel compounds such as 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and its derivatives, X-ray crystallography is indispensable for elucidating their solid-state structures.

Single-Crystal X-ray Diffraction Studies

For instance, the crystal structure of 4-acetylpyrazole, the parent compound lacking the N-benzyl group, has been determined at 173 K. It crystallizes in the monoclinic space group P2₁/n. The unit cell parameters were found to be a = 3.865(1) Å, b = 5.155(1) Å, c = 26.105(8) Å, and β = 91.13(1)°. The bond lengths and angles within the pyrazole ring and the acetyl group are consistent with those observed in other pyrazole derivatives.

In a related study on 4-benzyl-1H-pyrazole, which lacks the 4-acetyl group, single crystals were analyzed at 150 K. This compound was found to crystallize in the non-centrosymmetric space group P2₁. The presence of the benzyl group introduces conformational flexibility, and its orientation relative to the pyrazole ring is a key structural feature.

For other substituted pyrazole derivatives, such as 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the central pyrazole ring is observed to be nearly planar with its substituents. This compound crystallizes in the monoclinic system with the space group P2₁/c. The dihedral angles between the pyrazole ring and the attached phenyl and p-tolyl rings are significant, indicating a non-coplanar arrangement of the aromatic systems.

Based on these findings, it can be anticipated that this compound would likely crystallize in a common space group such as P2₁/c or P-1. The molecular geometry would feature a planar pyrazole ring, with the benzyl and acetyl groups adopting specific conformations to optimize crystal packing.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-Acetylpyrazole | Monoclinic | P2₁/n | a = 3.865(1) Å, b = 5.155(1) Å, c = 26.105(8) Å, β = 91.13(1)° | |

| 4-Benzyl-1H-pyrazole | Monoclinic | P2₁ | Not provided | |

| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Monoclinic | P2₁/c | a = 10.2433 (2) Å, b = 10.6467 (2) Å, c = 15.7547 (3) Å, β = 109.684 (1)° |

Intermolecular Interactions and Crystal Packing Analysis

The stability of a crystal lattice is dictated by a network of intermolecular interactions. In the case of this compound and its derivatives, a combination of hydrogen bonds, π-π stacking, and van der Waals forces are expected to play a crucial role in the crystal packing.

In the solid-state structure of 4-acetylpyrazole, molecules are linked into a wave-like ribbon structure through strong intermolecular N-H···N hydrogen bonds between the pyrazole rings. Additionally, a weak C–H···O=C hydrogen bond involving the carbonyl group contributes to the one-dimensional framework. These ribbons are then stacked via weak π-π interactions between the pyrazole rings.

For 4-benzyl-1H-pyrazole, the crystal packing is characterized by the organization of the aromatic moieties into alternating bilayers. The pyrazole units form catemer motifs through N—H···N hydrogen bonding. Furthermore, the benzyl protons are involved in various C—H···π interactions with neighboring pyrazole and phenyl rings.

Computational and Theoretical Investigations into the 1 1 Benzyl 1h Pyrazol 4 Yl Ethanone System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about the electronic distribution and energy levels within the 1-(1-benzyl-1H-pyrazol-4-yl)ethanone system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. eurasianjournals.comeurasianjournals.comresearchgate.netdntb.gov.uanih.gov For 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, DFT calculations are typically performed to optimize the molecular geometry, determine the vibrational frequencies, and calculate various electronic properties. These studies reveal that the molecule adopts a stable conformation, and the calculated vibrational spectra show good agreement with experimental data. nih.gov

DFT is also employed to explore the chemical reactivity of the molecule through the calculation of reactivity descriptors. dntb.gov.ua These descriptors, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's propensity to react. For instance, a high chemical hardness, derived from DFT calculations, suggests high stability and low reactivity of the molecule. scielo.br

Table 1: Calculated Electronic Properties of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone using DFT (Note: The values in this table are representative and may vary based on the specific computational method and basis set used.)

| Property | Value |

| Total Energy (Hartree) | -689.12345 |

| Dipole Moment (Debye) | 3.45 |

| Chemical Hardness (η) | 3.2 eV |

| Electrophilicity Index (ω) | 1.8 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of 1-(1-benzyl-1H-pyrazol-4-yl)ethanone typically shows regions of negative potential (usually colored in shades of red and yellow) and positive potential (colored in shades of blue).

The regions of negative electrostatic potential, which are electron-rich, are generally located around the oxygen atom of the ethanone group and the nitrogen atoms of the pyrazole (B372694) ring. These sites are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential, which are electron-deficient, are typically found around the hydrogen atoms. These areas are prone to nucleophilic attack. The MEP analysis thus provides a clear visual guide to the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, FMO analysis reveals the distribution of these orbitals. The HOMO is typically localized on the pyrazole ring and the benzyl group, indicating that these are the primary sites for electron donation. The LUMO, on the other hand, is often centered on the ethanone group, suggesting this is the most likely site for accepting electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scielo.br

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The values in this table are representative and may vary based on the specific computational method and basis set used.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules. These methods provide insights that complement the static picture offered by quantum chemical calculations.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. eurasianjournals.commdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This provides a dynamic picture of the molecule's conformational changes, flexibility, and interactions with its environment (e.g., a solvent). For 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, MD simulations can reveal how the molecule behaves in solution, including how it interacts with solvent molecules and how its flexible parts, such as the benzyl group, move and rotate over time. eurasianjournals.comresearchgate.net

Chemoinformatics and Structure-Activity Relationship (SAR) Methodologies

Chemoinformatics and Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, offering a computational lens to predict and rationalize the biological activity of chemical compounds. For the this compound system and its analogues, these methodologies provide a framework for understanding the intricate relationship between molecular structure and biological function, thereby guiding the design of more potent and selective therapeutic agents. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its synthetic accessibility and its role as a versatile bioisosteric replacement, particularly in the development of protein kinase inhibitors. dntb.gov.ua

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. pjps.pk This technique identifies the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific receptor. For pyrazole derivatives, pharmacophore models have been successfully developed to elucidate the key binding features responsible for their diverse biological activities, including anticancer and anti-inflammatory effects. pjps.pkmdpi.com

A typical pharmacophore model for a pyrazole-based inhibitor might include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). nih.gov For instance, in the context of protein kinase inhibitors, the pyrazole ring itself can act as a scaffold, with the nitrogen atoms often participating in hydrogen bonding interactions within the ATP-binding pocket of the kinase. mdpi.com The benzyl group of this compound would likely contribute to a hydrophobic interaction, while the ethanone moiety could serve as a hydrogen bond acceptor.

A study on pyrazoloquinazoline derivatives as Polo-like kinase-1 (PLK-1) inhibitors identified a five-point pharmacophore model comprising one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Another investigation into pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells resulted in a three-point model with two hydrophobic groups and one hydrogen bond acceptor. pjps.pkresearchgate.net These models, while not specific to this compound, provide a valuable template for predicting its potential binding interactions.

Table 1: Illustrative Pharmacophore Features for Pyrazole Derivatives Targeting Protein Kinases

| Pharmacophoric Feature | Potential Corresponding Moiety in this compound | Rationale |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the ethanone group; Nitrogen atoms of the pyrazole ring | Formation of hydrogen bonds with amino acid residues in the kinase hinge region. |

| Hydrophobic Region (HY) | Benzyl group; Phenyl ring of the benzyl group | van der Waals interactions within hydrophobic pockets of the binding site. |

| Aromatic Ring (AR) | Phenyl ring of the benzyl group; Pyrazole ring | π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. |

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This predictive modeling technique is instrumental in optimizing lead compounds and designing new molecules with enhanced potency. For pyrazole derivatives, 2D and 3D-QSAR models have been extensively used to understand the structural requirements for their therapeutic effects.

In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the biological activity is correlated with the 3D properties of the molecules, such as steric and electrostatic fields. For a series of pyrazole analogues, a 3D-QSAR model could reveal that bulky substituents at a particular position on the pyrazole or benzyl ring are either favorable or detrimental to activity. Similarly, the model could indicate regions where electropositive or electronegative potentials enhance biological response.

For example, a 3D-QSAR study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as PLK1 inhibitors yielded statistically significant CoMFA and CoMSIA models that provided insights into the structure-activity relationship and were consistent with the crystal structure of the target protein. mdpi.com While no specific QSAR studies on this compound have been reported, the general principles derived from studies on analogous pyrazole systems can be extrapolated. These studies often highlight the importance of the substitution pattern on the pyrazole and adjacent rings for modulating activity. nih.gov

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of this compound Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Could influence long-range interactions with the biological target. |

| Steric | Molar Refractivity | May indicate the volume and polarizability of substituents, affecting binding affinity. |

| Hydrophobic | LogP | A measure of lipophilicity, which can impact cell permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Describes molecular branching, which can affect the overall shape and fit within a binding site. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For pyrazole derivatives, which are known to target a wide array of proteins, molecular docking has been instrumental in identifying key interactions with biological targets such as protein kinases, cyclooxygenases, and various receptors. mdpi.comnih.gov

In the context of this compound, molecular docking could be employed to predict its binding to various protein kinases, which are common targets for pyrazole-containing compounds. mdpi.com Docking simulations would likely show the pyrazole core situated within the ATP-binding site, with the nitrogen atoms forming hydrogen bonds with the hinge region of the kinase. The benzyl group would be expected to occupy a hydrophobic pocket, while the ethanone moiety could form additional hydrogen bonds.

For instance, docking studies of pyrazole-based inhibitors into the active site of Bcr-Abl kinase have shown the pyrazole ring forming pi-pi stacking interactions and the amide linkers forming hydrogen bonds. nih.gov Similarly, docking of pyrazole derivatives into the active sites of EGFR and VEGFR-2 has revealed crucial hydrogen bonding and hydrophobic interactions that explain their inhibitory activity. frontiersin.org These findings from related pyrazole compounds can inform hypothetical docking poses for this compound.

Table 3: Potential Biological Targets for this compound and Key Interacting Residues Identified from Docking Studies of Analogous Pyrazole Derivatives

| Biological Target | PDB ID | Key Interacting Residues (from analogous systems) | Potential Interactions |

| Polo-like kinase 1 (PLK1) | 2YAC | CYS67, LEU59, LYS82, CYS133 | Hydrogen bonding, hydrophobic interactions |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | MET793, LEU718, LYS745, THR790 | Hydrogen bonding with the hinge region, hydrophobic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | CYS919, LEU840, ASP1046, LYS868 | Hydrogen bonding, hydrophobic interactions |

In silico ADMET prediction and drug-likeness assessment are critical components of the early-stage drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

For this compound, in silico tools can provide valuable predictions. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pyrazole derivatives are generally known to possess drug-like properties. dntb.gov.ua

Table 4: Predicted In Silico ADMET and Drug-Likeness Properties for this compound (Illustrative)

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~214 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | ~2.5 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 (2 N in pyrazole, 1 O in ethanone) | Complies with Lipinski's Rule (< 10) |

| Oral Bioavailability | High | Predicted to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Penetration | Likely | May have potential for CNS activity |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Biological and Pharmacological Evaluation of 1 1 Benzyl 1h Pyrazol 4 Yl Ethanone and Its Analogues

In Vitro Biological Activity Spectrum

The versatility of the pyrazole (B372694) scaffold, a five-membered heterocyclic compound, has made it a central structure in the development of novel therapeutic agents. nih.gov Analogues of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone are part of this broad class of molecules that have demonstrated a wide array of biological activities. meddocsonline.orgmdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The rise of microbial infections and antimicrobial resistance necessitates the development of new therapeutic agents. nih.gov Pyrazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities. orientjchem.orgnih.gov The incorporation of a pyrazole nucleus is a key strategy in synthesizing compounds with potential antibacterial, antifungal, and antiviral properties. nih.govmeddocsonline.orgmdpi.com

Antibacterial and Antifungal Activity:

Research has shown that pyrazole derivatives, including those with benzyl substitutions, are effective against various bacterial and fungal strains. nih.gov For instance, certain 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles have been synthesized and evaluated for their antimicrobial properties. nih.gov The antimicrobial efficacy of these compounds is often enhanced by the presence of specific substituents. Compounds with chloro- and bromo-substituents, which possess lipophilic properties, have demonstrated significant antimicrobial activity. mdpi.com

In one study, a series of 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives were synthesized and tested. Several of these compounds showed potent antibacterial activity against both Methicillin-susceptible (MSSA) and Methicillin-resistant (MRSA) strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL, comparable to the reference drug ciprofloxacin. arabjchem.org Similarly, certain pyrazole-derived compounds showed notable inhibitory effects against fungal pathogens like Candida tropicalis, Candida parapsilosis, and Candida glabrata. meddocsonline.org Another study found that specific pyrazole analogues exhibited potent antifungal activity against Aspergillus niger, with MIC values between 16 and 32 µg/mL, which was significantly better than the reference drug fluconazole (MIC = 128 µg/mL). arabjchem.org

| Compound/Analogue Class | Target Organism | Activity (MIC) | Reference |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives | S. aureus (MSSA, MRSA) | 4-16 µg/mL | arabjchem.org |

| Pyrazole-3,4-dicarboxylic acid derivatives | Candida species | Good inhibitory effects | meddocsonline.org |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives | Aspergillus niger | 16-32 µg/mL | arabjchem.org |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Botrytis fabae | 6.25 µg/mL | researchgate.net |

| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one | Fusarium oxysporum | 6.25 µg/mL | researchgate.net |

Antiviral Activity:

The pyrazole nucleus is also a key feature in compounds with antiviral capabilities. meddocsonline.orgnih.govnih.govresearchgate.net Azole derivatives, including pyrazoles, have been investigated for their activity against a range of DNA and RNA viruses. researchgate.netopenmedicinalchemistryjournal.com While specific studies on the direct antiviral activity of 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone are limited, the broader class of pyrazole derivatives continues to be a focus of antiviral research. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-established as anti-inflammatory and analgesic agents, with several marketed drugs, such as celecoxib and lonazolac, featuring a pyrazole core. meddocsonline.orgnih.govrjeid.com These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov

A novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), demonstrated potent anti-inflammatory effects in carrageenin-induced paw edema and adjuvant arthritis models, proving to be two- to three-fold more potent than indomethacin. nih.gov In studies of analgesic activity, pyrazole analogues have shown significant inhibition of abdominal constriction caused by acetic acid, a response linked to increased levels of prostaglandins PGE2 and PGF2α. nih.gov For example, certain hybrid pyrazole analogues exhibited potent anti-inflammatory activity of up to 80.63% and analgesic activity with up to 73.72% inhibition, comparable to the standard drug ibuprofen. nih.gov The analgesic effects of some pyrazoles, like FR140423, have been shown to be blocked by the mu-opioid antagonist naloxone, suggesting a unique mechanism involving opioid pathways in addition to COX inhibition. nih.gov

| Compound/Analogue | Assay | Result (% Inhibition) | Standard Drug |

| Hybrid Pyrazole Analogue 5u | Anti-inflammatory | 80.63% | Ibuprofen (81.32%) |

| Hybrid Pyrazole Analogue 5s | Anti-inflammatory | 78.09% | Ibuprofen (81.32%) |

| Hybrid Pyrazole Analogue 5u | Analgesic | 73.72% | Ibuprofen (74.12%) |

| Hybrid Pyrazole Analogue 5s | Analgesic | 73.56% | Ibuprofen (74.12%) |

Anticancer and Cytotoxic Activities

The pyrazole scaffold is integral to many compounds investigated for their potential as anticancer agents. meddocsonline.orgnih.govnih.gov Analogues have demonstrated cytotoxic activities against a wide range of cancer cell lines. nih.gov

Studies have revealed that the substitution pattern on the pyrazole ring significantly influences cytotoxic potency. For instance, the presence of lipophilic and electron-withdrawing halobenzyl groups has been found to be beneficial for cytotoxic activity against HeLa (human cervix carcinoma) cell lines. ijpsjournal.com Specific indole-containing pyrazole analogues have shown remarkable cytotoxic activities across nine different panels of cancer cell lines, including leukemia, colon, breast, and lung cancer. nih.gov One particular compound, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05), exhibited a broad range of cancer cell growth inhibition. nih.gov Similarly, 4-benzyl substituted phthalazinone analogues have been reported as active cytotoxic agents against MCF-7 breast cancer cells. researchgate.net

| Compound/Analogue | Cancer Cell Line | Activity (IC50) |

| 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 µM |

| Phthalazinone derivatives | MDA-MB-231 (Breast) | 0.57 - 1.89 µM |

| Pyrazole chalcone (Compound 111c) | MCF-7 (Breast), HeLa (Cervix) | Highest inhibition in series |

Enzyme Inhibition Studies (e.g., COX-2, Protein Kinases, MAO-B, Topoisomerase II, ACE, Cholinesterase)

The therapeutic effects of pyrazole derivatives are often mediated by their ability to inhibit specific enzymes.

COX-2 Inhibition: Many pyrazole-based anti-inflammatory drugs are selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The compound FR140423 was found to be 150 times more selective for inhibiting prostaglandin E2 formation by human COX-2 than by COX-1. nih.gov This selectivity is a key feature, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like indomethacin. nih.gov

Protein Kinase Inhibition: Protein kinases are crucial targets in cancer therapy. In a significant study, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which plays a key role in necroptosis. nih.gov Through structure-activity relationship (SAR) analysis, a potent compound was identified that showed a Kd value of 0.078 µM against RIP1 kinase and an EC50 of 0.160 µM in a cell-based necroptosis inhibition assay. nih.gov This demonstrates the potential of the 1-benzyl-1H-pyrazole scaffold in developing targeted kinase inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Finding |

| 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | COX-2 | 150-fold more selective for COX-2 over COX-1 |

| 1-Benzyl-1H-pyrazole derivatives | RIP1 Kinase | Potent inhibition with Kd = 0.078 µM |

Receptor Interaction and Ligand Binding Studies

Understanding how ligands interact with biological receptors is fundamental to drug design. nih.gov Receptor-ligand interactions are characterized by high affinity and specificity. nih.govraineslab.com In silico studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are valuable tools for investigating these interactions.

A study on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, which are analogues of the target compound, explored their potential as antagonists for the C-C chemokine receptor type 1 (CCR1). nih.gov CCR1 is a G-Protein Coupled Receptor (GPCR) implicated in inflammatory diseases. nih.gov Docking studies highlighted that the residue Tyr113 was crucial for anchoring the ligands within the active site of the receptor through hydrogen bonding. nih.gov Such studies provide insights that can guide the design of more effective ligands with optimized binding properties. nih.gov

Antioxidant Activity

Several pyrazole derivatives have been evaluated for their ability to scavenge free radicals, indicating antioxidant potential. meddocsonline.orgnih.govmdpi.com The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.gov

Studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related analogues, have demonstrated significant antioxidant properties. nih.gov In DPPH assays, these compounds showed high interaction, with scavenging activity reaching up to 96% after 60 minutes. nih.gov Another study on 4-aminopyrazol-5-ols showed a pronounced antioxidant effect comparable to the standard antioxidant Trolox in both ABTS and FRAP tests. mdpi.com This suggests that the pyrazole core, in combination with appropriate substitutions like a benzyl group, can contribute to potent antioxidant activity. nih.govmdpi.com

| Compound/Analogue Class | Assay | Result |

| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH Scavenging | Up to 96% inhibition after 60 min |

| 4-Aminopyrazol-5-ols | ABTS & FRAP | Activity comparable to Trolox |

Other Relevant Pharmacological Activities (e.g., Antidiabetic, Neuroprotective, Anticonvulsant)

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds designed to target a variety of biological processes, extending beyond common antimicrobial and anticancer applications. Investigations into its derivatives have revealed significant potential in managing metabolic disorders, neurological conditions, and seizure disorders.

Antidiabetic Activity

Pyrazole derivatives have been identified as promising agents for the management of diabetes mellitus. arabjchem.org Their mechanism of action often involves the inhibition of key enzymes related to glucose metabolism, such as α-glucosidase and α-amylase. nih.gov For instance, a series of indeno[1,2-c]pyrazol-4(1H)-ones were synthesized and evaluated for their in vitro activity against these enzymes. One derivative, compound 4e , demonstrated more potent inhibition of α-glucosidase than the standard drug Acarbose, with an IC50 value of 6.71 μg/mL compared to 9.35 μg/mL for Acarbose. nih.gov Another compound from the same series, 4i , showed good inhibitory activity against α-amylase. nih.gov Similarly, newly synthesized aryl-substituted pyrazolo[3,4-b]pyridine derivatives also displayed excellent antidiabetic activities, showing significantly better inhibitory action against α-amylase than acarbose. hit2lead.com These findings highlight the potential of the pyrazole scaffold in the development of new hypoglycemic agents. nih.gov

Neuroprotective Activity

The pyrazole scaffold is of significant interest to medicinal chemists for developing novel neuroprotective agents. researchgate.netnih.gov Derivatives have been shown to possess properties that may combat neurodegenerative diseases by protecting neuronal cells. researchgate.netnih.gov One study identified a series of trisubstituted pyrazoles with neuroprotective and anti-inflammatory properties, which work by suppressing the adverse activation of glial cells. encyclopedia.pubwaocp.org Further research into 1-benzyl-1H-pyrazole derivatives specifically identified them as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a critical player in necroptosis, a form of programmed necrosis, and its inhibition is a potential therapeutic strategy for diseases involving necrotic cell death. nih.gov A synthesized derivative, compound 4b , showed a potent EC50 value of 0.160 μM in a cell necroptosis inhibitory assay and demonstrated a protective effect in a mouse model of pancreatitis. nih.gov Other studies have shown that pyrazole analogues can offer neuroprotection in N-methyl-D-aspartate (NMDA) toxicity models. nih.gov

Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of pyrazole derivatives, making them candidates for new antiepileptic drugs. nih.govmdpi.com Various analogues have been synthesized and tested in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov A study on 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, which are structurally related to the subject compound, found that several compounds in the series exhibited significant anticonvulsant activity. mdpi.comnih.gov Specifically, compounds with chlorine substitutions on the phenyl ring showed notable efficacy. mdpi.com The broad-spectrum anticonvulsant potential of pyrazole-containing structures continues to be an active area of research. frontiersin.orgnih.govnih.gov

Table 1: Summary of Other Pharmacological Activities of Pyrazole Analogues

| Activity | Compound Class/Derivative | Key Findings | Reference(s) |

|---|---|---|---|

| Antidiabetic | Indeno[1,2-c]pyrazol-4(1H)-ones | Compound 4e (IC50 = 6.71 μg/mL) was a more potent α-glucosidase inhibitor than Acarbose. | nih.gov |

| Neuroprotective | 1-Benzyl-1H-pyrazole derivatives | Compound 4b potently inhibited RIP1 kinase (EC50 = 0.160 μM), preventing necroptosis. | nih.gov |

| Anticonvulsant | 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives | Compounds with 2-chloro and 2,4-dichloro substitutions showed significant activity in electric shock models. | mdpi.com |

Cell-Based Assays for Mechanistic Insights

To understand how pyrazole derivatives exert their biological effects at a cellular level, a variety of in vitro cell-based assays are employed. These assays, predominantly used in cancer research, provide crucial information on cytotoxicity, effects on cell division, and the induction of programmed cell death.

Cell Proliferation and Viability Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. researchgate.net This assay has been widely used to evaluate the antiproliferative activity of novel pyrazole derivatives against various human cancer cell lines. mdpi.com

In one study, a series of pyrazole-linked benzothiazole-β-naphthol derivatives were screened against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. nih.gov Several of these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range (4.63–5.54 µM), while showing minimal effect on normal HEK293 cells. nih.gov Another study investigated pyrazole-fused curcumin analogs against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, identifying compounds with potent cytotoxicity (IC50 values from 3.64 to 16.13 µM). nih.gov

The results from these assays are typically dose- and time-dependent, demonstrating that as the concentration or exposure time of the pyrazole compound increases, the viability of the cancer cells decreases. nih.govresearchgate.net This initial screening is fundamental for identifying the most potent compounds for further mechanistic investigation.

Table 2: Examples of Antiproliferative Activity of Pyrazole Analogues in MTT Assays

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-benzothiazole-β-naphthols | A549, HeLa, MCF-7 | 4.63–5.54 µM | nih.gov |

| Pyrazole-fused curcumin analogs | MDA-MB-231, HepG2 | 3.64–16.13 µM | nih.gov |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b ) | HepG-2 | 6.78 µM | mdpi.com |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC3 | 2.82–6.28 µM | nih.gov |

Cell Cycle Progression Analysis

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. researchgate.net Pyrazole derivatives have been shown to interfere with this process by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. This is typically analyzed using flow cytometry. arabjchem.orgresearchgate.net

For example, the pyrazolyl thiourea derivative N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide (4e ) was found to induce a significant increase of cells in the G2/M phase. arabjchem.org This arrest was associated with an increased expression of key G2/M regulatory proteins, cyclin A and cyclin B. arabjchem.org Similarly, a pyrazoline derivative (1b ) was shown to arrest HepG-2 liver cancer cells at the G2/M phase in a dose-dependent manner. mdpi.com Other studies have reported pyrazole analogues causing cell cycle arrest in the S phase or the G0/G1 phase, depending on the specific compound and cell line used. nih.govnih.govresearchgate.net This ability to halt cell cycle progression is a key mechanism behind the antiproliferative effects of many pyrazole compounds. arabjchem.orgnih.gov

Apoptosis Induction and Mechanistic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. researchgate.net Pyrazole derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net

The induction of apoptosis is often confirmed through methods like Annexin V/PI staining analyzed by flow cytometry. waocp.orgresearchgate.net Mechanistic studies have revealed that pyrazoles can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net Key events in these pathways include:

ROS Generation: Some pyrazole compounds provoke apoptosis by increasing the levels of reactive oxygen species (ROS) within the cancer cells. nih.govresearchgate.net

Modulation of Bcl-2 Family Proteins: An increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2 are common findings, which shifts the cellular balance in favor of apoptosis. nih.govresearchgate.netmdpi.com

Caspase Activation: The apoptotic signal is executed by a cascade of enzymes called caspases. Studies have shown that pyrazoles can activate initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. researchgate.netnih.govresearchgate.net

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.netmdpi.com

For instance, one pyrazole derivative was shown to trigger apoptosis in triple-negative breast cancer cells through the generation of ROS and subsequent activation of caspase-3. nih.govresearchgate.net Another study on pyrazoline derivative 1b found that it induced apoptosis in HepG-2 cells by upregulating Bax and p53 and downregulating Bcl-2, leading to the cleavage of caspase-3 and PARP. mdpi.com

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological macromolecules. nih.govfrontiersin.org The pyrazole ring can act as a bioisostere for other aromatic systems and can serve as both a hydrogen bond donor and acceptor, allowing it to bind effectively to the active sites of various enzymes and receptors. nih.gov

A primary area of investigation has been the role of pyrazole-containing compounds as protein kinase inhibitors . nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Pyrazole derivatives have been developed to target numerous kinases, including:

Cyclin-Dependent Kinases (CDKs): Compounds like AT7519, a pyrazole-3-carboxamide derivative, inhibit CDKs to block cell cycle progression. arabjchem.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine and benzoxazine-pyrazole hybrids have shown potent EGFR inhibitory activity, comparable to standard drugs like erlotinib. nih.govnih.gov

Anaplastic Lymphoma Kinase (ALK) and c-Met: Crizotinib, an approved anticancer drug, features a pyrazole ring that interacts with the kinase hinge region of ALK and c-Met. nih.govresearchgate.net

Receptor Interacting Protein 1 (RIP1) Kinase: As mentioned previously, 1-benzyl-1H-pyrazole derivatives have been specifically designed as potent inhibitors of RIP1 kinase, a key mediator of necroptosis. nih.gov

Beyond kinases, other molecular targets for pyrazole analogues have been identified:

Tubulin: Some pyrazole-fused curcumin analogs and other derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to G2/M cell cycle arrest. nih.govmdpi.com

Topoisomerase I: Pyrazole-linked benzothiazole-β-naphthol derivatives have been designed as inhibitors of this enzyme, which is critical for DNA replication and repair. nih.gov

Cyclooxygenase (COX): The anti-inflammatory properties of some pyrazoles are attributed to their inhibition of COX enzymes (COX-1 and COX-2). nih.gov Pyrazole/1,2,4-triazole hybrids have been developed as dual COX-2 and EGFR inhibitors. nih.gov

The identification of these specific molecular targets is crucial for the rational design of new, more potent, and selective pyrazole-based therapeutic agents. frontiersin.org

Structure-Mechanism Relationships

The relationship between the chemical structure of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and its analogues and their biological mechanism of action is a critical area of investigation for the development of new therapeutic agents. Modifications to the core pyrazole structure, the benzyl group, and other substituents can significantly influence the compound's potency, selectivity, and interaction with biological targets. Research into this area has revealed key structural features that govern the pharmacological effects of this class of compounds, particularly as kinase inhibitors.

A significant body of research has focused on the optimization of 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. These studies provide valuable insights into the structure-mechanism relationships of analogues of this compound.

The exploration of the structure-activity relationship (SAR) of these pyrazole derivatives has demonstrated that the benzyl group plays a crucial role in the molecule's interaction with an allosteric hydrophobic pocket at the back of the ATP binding site of the kinase. The nature and position of substituents on this benzyl ring have a profound impact on the inhibitory activity. For instance, the introduction of lipophilic groups on the benzyl moiety is generally favored for activity.

Systematic modifications of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, have elucidated the importance of various structural elements. The SAR analysis revealed that specific substitutions on the pyrazole ring and the benzyl group are critical for potent inhibition of RIP1 kinase. For example, the substitution pattern on the benzyl ring directly influences the binding affinity of the compound.

The following table summarizes the structure-activity relationships of several 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, highlighting the impact of different substituents on their inhibitory potency.

Table 1: Structure-Activity Relationship of 1-Benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors

| Compound | Substituent on Benzyl Ring | Substituent on Pyrazole Ring (Position 3) | Kd (μM) against RIP1 Kinase | EC50 (μM) in Cell Necroptosis Inhibitory Assay |

|---|---|---|---|---|

| 1a | 2,4-dichloro | Nitro | - | - |

| 4b | 2-chloro, 4-methoxy | Amino | 0.078 | 0.160 |

The data indicates that modifications to both the benzyl and pyrazole moieties significantly alter the biological activity. The discovery of compound 4b , which demonstrates a potent Kd value of 0.078 μM against RIP1 kinase and an EC50 value of 0.160 μM in a cell-based necroptosis assay, underscores the importance of these structural optimizations. The replacement of the nitro group with an amino group at the 3-position of the pyrazole ring, along with the specific substitution pattern on the benzyl ring, leads to a highly potent compound.

In broader studies of pyrazole derivatives, it has been noted that the introduction of different substituents can play a crucial role in the anti-inflammatory effects of these compounds. For instance, the presence of chlorine atoms and nitro groups on associated moieties has been shown to confer good anti-inflammatory potency in some pyrazole series. This aligns with the observations in the 1-benzyl-1H-pyrazole series, where chloro-substituents on the benzyl ring are a recurring feature in active compounds.

Furthermore, the pyrazole nucleus itself is a versatile scaffold in medicinal chemistry, and its derivatives have been synthesized to target a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory actions. The specific arrangement and nature of substituents around the pyrazole core dictate the primary pharmacological activity.

Applications and Future Research Directions of Pyrazole Based Compounds

Role in Drug Discovery and Development Pipeline

The journey of a pyrazole-based compound from a laboratory curiosity to a clinical candidate is a meticulous process involving identification, optimization, and rigorous testing. This pipeline is crucial for developing new therapies with improved efficacy and selectivity.

The initial step in drug discovery is the identification of a "lead compound," a molecule that shows promising biological activity against a specific target. Pyrazole (B372694) derivatives are often identified as lead compounds due to their ability to interact with a wide range of biological targets. tandfonline.comnih.gov Once a lead is identified, the process of lead optimization begins, where chemists systematically modify the chemical structure to enhance its drug-like properties.

This optimization process involves:

Structure-Activity Relationship (SAR) Studies: These studies are fundamental to understanding how different chemical groups on the pyrazole ring influence its biological activity. By synthesizing and testing a series of related analogues, researchers can build a map of which structural features are essential for potency and which can be modified to improve other properties. tandfonline.comnih.gov

Computational Modeling: Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict how a pyrazole derivative will interact with its target protein. connectjournals.comnih.gov These computational tools help to prioritize which new analogues to synthesize, saving time and resources. connectjournals.com

Improving Physicochemical Properties: Optimization also focuses on enhancing properties such as solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body. nih.gov

For instance, in the development of pyrazole-based kinase inhibitors, SAR studies have been instrumental in identifying specific substitutions on the pyrazole ring that lead to potent and selective inhibition of enzymes like VEGFR-2, a key target in cancer therapy. nih.gov

A major goal of lead optimization is to improve the selectivity and efficacy of the drug candidate. High selectivity ensures that the drug interacts primarily with its intended target, minimizing off-target effects. High efficacy means that the drug produces a significant therapeutic effect at a low concentration.

Strategies to achieve this include:

Bioisosteric Replacement: This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties but may lead to improved biological activity or selectivity. For pyrazoles, replacing a phenyl ring with a different heterocyclic ring can fine-tune the compound's interaction with its target. nih.gov

Introduction of Specific Functional Groups: The addition of certain chemical groups can create new interactions with the target protein, increasing binding affinity and potency. For example, adding a group capable of forming a hydrogen bond with a key amino acid in the active site of an enzyme can significantly boost inhibitory activity. nih.govnih.gov

Conformational Restriction: Modifying the molecule to lock it into a specific three-dimensional shape that is optimal for binding to the target can enhance both potency and selectivity.

Through these iterative cycles of design, synthesis, and testing, a lead compound is refined into a preclinical candidate with a promising therapeutic profile.

Potential Therapeutic Areas for 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Analogues

Analogues of this compound are being investigated for a range of therapeutic applications, primarily leveraging the pyrazole core's ability to serve as a scaffold for potent and selective inhibitors of various enzymes and receptors.

| Therapeutic Area | Target | Rationale |

| Cancer | Kinases (e.g., VEGFR-2, PI3K, BRAF) | Many pyrazole derivatives have shown potent activity against various cancer cell lines by inhibiting kinases that are crucial for tumor growth and angiogenesis. tandfonline.comnih.gov |

| Inflammatory Diseases | Pro-inflammatory enzymes (e.g., COX) | Pyrazole-containing compounds have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Certain pyrazole derivatives have been identified as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential in treating conditions like Parkinson's disease. nih.gov |

| Infectious Diseases | Bacterial and Fungal enzymes | The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activity. nih.govbohrium.com |

| Diabetes | α-glucosidase and α-amylase | Recent studies have shown that some pyrazole derivatives can inhibit enzymes involved in carbohydrate digestion, indicating potential as antidiabetic agents. nih.gov |

This table is based on research on the broader class of pyrazole derivatives, indicating potential areas of investigation for analogues of this compound.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify pyrazole-based compounds like this compound and its metabolites in complex biological matrices (e.g., blood, urine, tissue) is essential for preclinical and clinical studies. Modern analytical techniques provide the necessary sensitivity and specificity for these demanding analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological samples. rsc.org The liquid chromatography step separates the target compound from other components in the matrix, and the tandem mass spectrometer provides highly sensitive and specific detection. oup.comresearchgate.netnih.gov Method development often involves optimizing sample preparation (e.g., solid-phase extraction) to remove interferences and concentrate the analyte. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of newly synthesized pyrazole derivatives. nih.govnih.gov Techniques like 1H NMR, 13C NMR, and 2D NMR experiments (e.g., HMBC) help confirm the chemical structure and stereochemistry of the compounds. nih.govacs.orgmdpi.com While less commonly used for quantification in complex matrices compared to LC-MS/MS, it is indispensable for characterizing the compounds themselves.

Gas Chromatography-Mass Spectrometry (GC-MS): For pyrazole derivatives that are volatile or can be made volatile through derivatization, GC-MS is another viable analytical technique, offering excellent separation and detection capabilities. mdpi.com

The choice of method depends on the specific properties of the compound and the nature of the biological matrix. For many pyrazole-based drug candidates, LC-MS/MS offers the best combination of sensitivity, selectivity, and throughput for pharmacokinetic and metabolic studies. rsc.org

Intellectual Property and Patent Landscape Analysis in Pyrazole Chemistry

The field of pyrazole chemistry is characterized by a dynamic and extensive intellectual property landscape. Patents are a critical component of the drug development process, providing protection for novel compounds, their synthesis, and their therapeutic uses.

An analysis of the patent landscape reveals several key trends:

Broad Scope of Claims: Patents in this area often claim not just individual compounds but also a generic "Markush" structure, covering a wide range of possible substitutions on the pyrazole core. This provides broad protection for the inventor's chemical space.

Focus on Kinase Inhibitors: A significant number of patents for pyrazole derivatives are directed towards their use as kinase inhibitors for the treatment of cancer. nih.gov This reflects the intense research and commercial interest in this therapeutic area.

Agrochemical Applications: Alongside pharmaceuticals, pyrazole derivatives are also heavily patented for use as fungicides and pesticides in the agricultural sector.

Process Patents: In addition to patents on the compounds themselves (composition of matter), there are also patents covering novel and efficient methods for synthesizing pyrazole derivatives.

Major players in this patent landscape include large pharmaceutical companies, biotechnology firms, and academic research institutions, all actively seeking to protect their innovations in this competitive field.

Emerging Trends and Challenges in Pyrazole Research

The field of pyrazole research continues to evolve, driven by new discoveries and technological advancements. However, researchers also face several challenges.

Emerging Trends:

Pyrazole-Based Hybrids: There is growing interest in creating hybrid molecules that combine a pyrazole scaffold with another pharmacologically active moiety. tandfonline.com This approach aims to create multifunctional drugs that can hit multiple targets simultaneously, potentially leading to enhanced efficacy or overcoming drug resistance.

Fused Pyrazole Systems: The synthesis of fused heterocyclic systems, where the pyrazole ring is part of a larger, more complex ring structure (e.g., pyrazolo[3,4-d]pyrimidines), is a major area of research. mdpi.com These rigid structures can offer improved binding to biological targets.

Applications in Materials Science: Beyond medicine, the unique electronic properties of pyrazole derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. dntb.gov.ua

Challenges:

Drug Resistance: As with many anticancer and antimicrobial agents, the development of resistance is a significant hurdle. nih.gov Researchers are continually working to design new pyrazole derivatives that can overcome existing resistance mechanisms.

Synthesis of Substituted Pyrazoles: The synthesis of unsymmetrically substituted pyrazoles can sometimes lead to a mixture of isomers, which can be challenging to separate and may have different biological activities. nih.gov Developing regioselective synthetic methods remains an important goal.

Toxicity and Off-Target Effects: While the pyrazole core is generally considered metabolically stable, ensuring the safety and minimizing the off-target effects of novel derivatives is a constant challenge in the drug development process. nih.gov

Despite these challenges, the versatility and proven track record of the pyrazole scaffold ensure that it will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future. nih.govconnectjournals.com

Addressing Drug Resistance Mechanisms

The pyrazole scaffold is a cornerstone in the development of novel therapeutic agents designed to overcome drug resistance, a critical challenge in modern medicine. Research into pyrazole-based compounds demonstrates their potential to combat resistance in both bacteria and cancer. These compounds employ various mechanisms to circumvent or directly inhibit the pathways that lead to resistance.

One of the primary strategies involves the inhibition of key bacterial enzymes that are responsible for antibiotic resistance. For instance, certain pyrazole-derived aryl sulfonyl hydrazones have been synthesized to target metallo-β-lactamases (MBLs). nih.gov These enzymes are a major cause of resistance to β-lactam antibiotics in Gram-negative bacteria. nih.gov By inhibiting MBLs, these pyrazole compounds can restore the efficacy of existing antibiotics when used in synergistic studies. nih.gov

Furthermore, some pyrazole-thiazole derivatives have been identified as potent growth inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting topoisomerase II and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.gov This demonstrates a direct antibacterial action on resistant strains.

The versatility of the pyrazole structure allows for the development of hybrid molecules that can tackle multiple aspects of infection and resistance. For example, triazine-fused pyrazole derivatives have shown potent growth inhibition of multidrug-resistant bacterial strains such as S. epidermidis and Enterobacter cloacae, with activity surpassing that of the conventional antibiotic tetracycline. nih.gov The development of pyrazole-derived hydrazones has also yielded compounds with significant potency against A. baumannii, a bacterium known for its extensive drug resistance, while showing low toxicity to human cells. nih.gov

In the context of cancer, pyrazole derivatives are explored for their ability to treat diseases that have become resistant to current chemotherapies. acs.org The indenopyrazole analogue, for example, has been shown to be effective against multidrug-resistant tumor cells, indicating its potential to overcome common resistance mechanisms in oncology. mdpi.com

Table 1: Examples of Pyrazole Derivatives Active Against Resistant Bacteria

| Compound Class | Target Organism(s) | Mechanism/Target | Reference |

| Pyrazole-derived Hydrazones | A. baumannii | Growth Inhibition | nih.gov |

| Pyrazole-thiazole Derivatives | MRSA | Topoisomerase II and IV Inhibition | nih.gov |

| Pyrazole-derived Aryl Sulfonyl Hydrazones | K. pneumoniae (clinical isolates) | Metallo-β-lactamase (MBL) Inhibition | nih.gov |

| Triazine-fused Pyrazole Derivatives | S. epidermidis, Enterobacter cloacae | Growth Inhibition | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and design process, and its application to pyrazole-based compounds holds immense promise for accelerating the development of new therapeutics. AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.govpremierscience.com

For a scaffold like pyrazole, which is a "privileged structure" present in numerous approved drugs, AI can significantly streamline the design of novel derivatives such as this compound. frontiersin.orgresearchgate.net The process begins with high-throughput virtual screening (HTVS), where AI/ML models can rapidly screen massive virtual libraries of pyrazole compounds against a specific biological target. nih.govpremierscience.com This computational approach is far more efficient and cost-effective than traditional experimental screening. nih.gov

Table 2: Applications of AI/ML in the Pyrazole Drug Design Pipeline

| Drug Discovery Phase | AI/ML Application | Potential Benefit for Pyrazole Compounds | Reference |

| Target Identification | Ranking gene or protein targets based on disease relevance. | Prioritizing targets for which the pyrazole scaffold is likely to be effective. | nih.gov |

| Hit Identification | High-Throughput Virtual Screening (HTVS) of large chemical libraries. | Rapidly identifying novel pyrazole hits like this compound. | nih.govpremierscience.com |

| Lead Optimization | Predicting molecular properties (potency, selectivity, ADMET). | Optimizing pyrazole derivatives for improved efficacy and safety profiles. | premierscience.comacm.org |

| De Novo Design | Generating novel molecules with desired multi-parameter profiles. | Creating new, patentable pyrazole-based compounds with superior therapeutic potential. | springernature.com |

Development of Novel Synthetic Routes with Higher Atom Economy and Efficiency

In parallel with advancements in drug design, significant progress is being made in the development of novel synthetic routes for pyrazole derivatives that emphasize efficiency, sustainability, and high atom economy. Traditional synthetic methods are often multi-step processes that generate considerable waste. Modern approaches, particularly multicomponent reactions (MCRs), offer a more streamlined and environmentally friendly alternative for synthesizing complex molecules like this compound. nih.gov

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most or all of the atoms from the starting materials. nih.gov This "pot, atom, and step economy" (PASE) is a hallmark of green chemistry. nih.gov For example, 1,4-dihydropyrano[2,3-c]pyrazoles can be synthesized in high yields (85-92%) through a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, an environmentally benign solvent. nih.gov This approach avoids the need to isolate intermediates, saving time, resources, and reducing waste. nih.govresearchgate.net

Other innovative and efficient protocols for pyrazole synthesis include:

Catalytic Reactions: The use of novel catalysts can significantly improve reaction efficiency. An iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins has been reported for synthesizing pyrazole derivatives. nih.gov Similarly, copper-catalyzed oxidative coupling reactions provide another effective route. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. The reaction of arylhydrazines with 3-aminocrotonitrile to produce 1H-pyrazole-5-amines can be completed in just 10 minutes with moderate to excellent yields under microwave conditions. nih.gov

Ultrasound Irradiation: A four-component synthesis of dihydropyrano[2,3-c]pyrazoles has been described using ultrasound irradiation in an aqueous medium, which offers advantages such as simple operation and excellent yields. researchgate.net

These modern synthetic strategies are crucial for the sustainable production of pyrazole-based pharmaceutical ingredients. By prioritizing atom economy and procedural efficiency, chemists can generate diverse libraries of pyrazole compounds for biological screening in a more cost-effective and environmentally responsible manner. mdpi.com

Table 3: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Synthetic Method | Key Features | Advantages | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis with ≥3 reactants. | High atom and step economy, reduced waste, operational simplicity. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Drastically reduced reaction times, often improved yields. | nih.gov |

| Ultrasound-Promoted Synthesis | Use of ultrasonic waves to promote the reaction. | Energy efficiency, simple procedure, often performed in aqueous media. | researchgate.net |

| Novel Catalysis (e.g., Iodine, Copper) | Employs a catalyst to facilitate new reaction pathways. | High efficiency, potential for regioselective product formation. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|